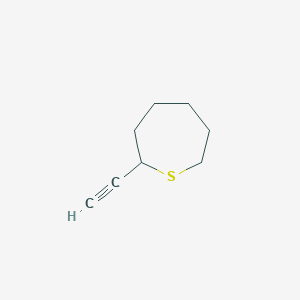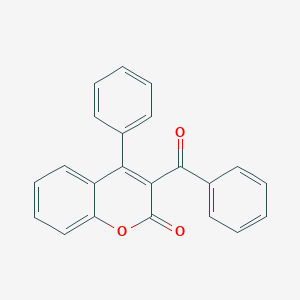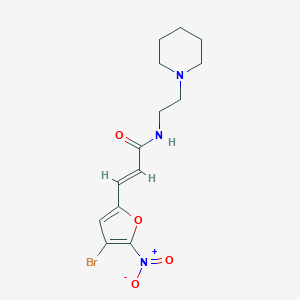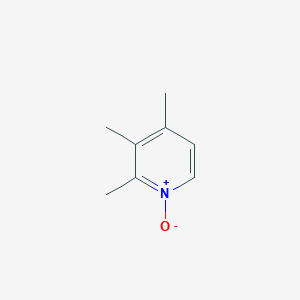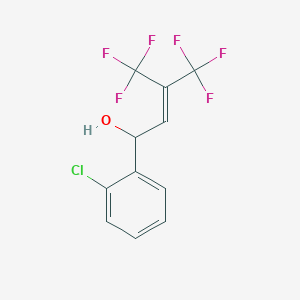
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol, commonly known as CPT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPT is a synthetic compound that belongs to the family of alcohols and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CPT has been shown to inhibit the activity of RNA polymerase, which is essential for the replication of many viruses. Additionally, CPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
CPT has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPT can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. Additionally, CPT has been shown to exhibit significant antitumor activity, both in vitro and in vivo. CPT has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CPT in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, CPT is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using CPT in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several potential future directions for research involving CPT. One area of interest is the development of new drugs based on the structure of CPT. Another area of interest is the study of the mechanism of action of CPT and its potential applications in various fields of research. Additionally, there is a need for further research to determine the optimal dosage and duration of exposure to CPT in order to minimize any potential toxicity.
Synthesis Methods
The synthesis of CPT involves a series of complex chemical reactions that require specialized equipment and expertise. One of the most common methods of synthesizing CPT is through the reaction of o-chlorophenyl magnesium bromide with 3,3,3-trifluoroacetone, followed by the addition of trifluoromethyl vinyl ketone and subsequent reduction with sodium borohydride.
Scientific Research Applications
CPT has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, CPT has been shown to exhibit significant antiviral, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, CPT has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, CPT has been studied for its potential as a therapeutic agent for the treatment of various diseases.
properties
CAS RN |
100482-52-8 |
|---|---|
Product Name |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Molecular Formula |
C11H7ClF6O |
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H7ClF6O/c12-7-4-2-1-3-6(7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5,8,19H |
InChI Key |
IYTUIQQSBAZIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
synonyms |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



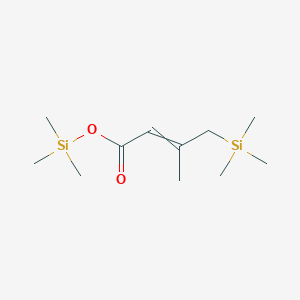
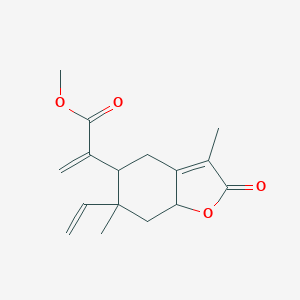
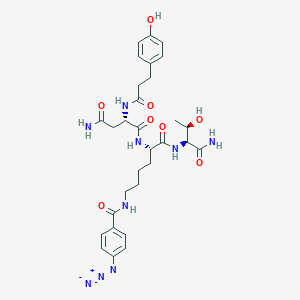
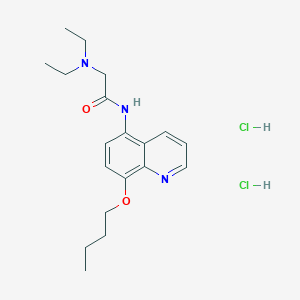
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
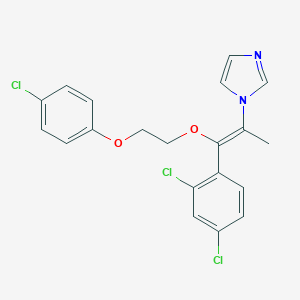
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

